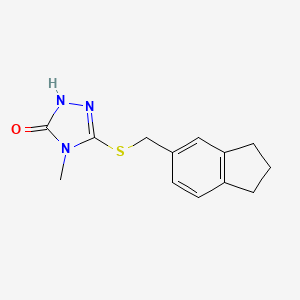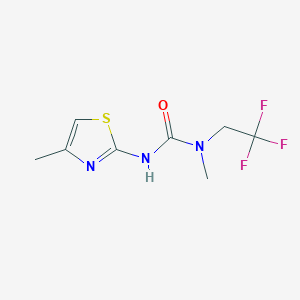
1-Methyl-3-(4-methyl-1,3-thiazol-2-yl)-1-(2,2,2-trifluoroethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-(4-methyl-1,3-thiazol-2-yl)-1-(2,2,2-trifluoroethyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MTU, and it is a small molecule that has been shown to have a wide range of biochemical and physiological effects. In
作用机制
The mechanism of action of MTU is not fully understood, but it is thought to involve the inhibition of several key enzymes involved in cancer cell growth and proliferation. MTU has been shown to inhibit the activity of several enzymes involved in the biosynthesis of nucleotides, which are essential for cancer cell growth and division.
Biochemical and Physiological Effects:
MTU has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, MTU has been shown to have antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. MTU has also been shown to have antibacterial activity against several different bacterial strains.
实验室实验的优点和局限性
One of the primary advantages of using MTU in lab experiments is its potent anti-cancer activity. MTU has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using MTU in lab experiments is its potential toxicity. MTU has been shown to be toxic to normal cells at high concentrations, which may limit its usefulness in some experiments.
未来方向
There are several potential future directions for research on MTU. One area of research could be the development of new analogs of MTU with improved potency and selectivity. Another area of research could be the development of new methods for delivering MTU to cancer cells, which could increase its effectiveness and reduce its toxicity. Finally, research could be conducted to explore the potential applications of MTU in the treatment of other diseases, such as inflammatory diseases and oxidative stress-related diseases.
Conclusion:
In conclusion, 1-Methyl-3-(4-methyl-1,3-thiazol-2-yl)-1-(2,2,2-trifluoroethyl)urea is a chemical compound that has a wide range of potential applications in scientific research. Its potent anti-cancer and anti-inflammatory activity, as well as its antioxidant and antibacterial activity, make it a valuable tool for researchers. However, its potential toxicity and limitations in lab experiments must be carefully considered. Future research on MTU could lead to the development of new and more effective treatments for a wide range of diseases.
合成方法
The synthesis of MTU is a multi-step process that involves the reaction of several different chemical compounds. The first step in the synthesis of MTU is the reaction of 4-methyl-1,3-thiazol-2-amine with trifluoroacetic anhydride to produce 4-methyl-1,3-thiazol-2-yl-trifluoroacetate. This intermediate is then reacted with methyl isocyanate to produce 1-methyl-3-(4-methyl-1,3-thiazol-2-yl)urea. Finally, this compound is reacted with ethyl trifluoroacetate to produce the final product, 1-Methyl-3-(4-methyl-1,3-thiazol-2-yl)-1-(2,2,2-trifluoroethyl)urea.
科学研究应用
MTU has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer research. MTU has been shown to have potent anti-cancer activity against a wide range of cancer cell lines. In addition, MTU has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
1-methyl-3-(4-methyl-1,3-thiazol-2-yl)-1-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3OS/c1-5-3-16-6(12-5)13-7(15)14(2)4-8(9,10)11/h3H,4H2,1-2H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWFUUNZMADKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)N(C)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(4-methyl-1,3-thiazol-2-yl)-1-(2,2,2-trifluoroethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-Chlorophenyl)thiomorpholin-4-yl]acetamide](/img/structure/B7594282.png)
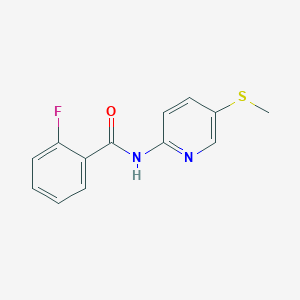
![N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7594293.png)

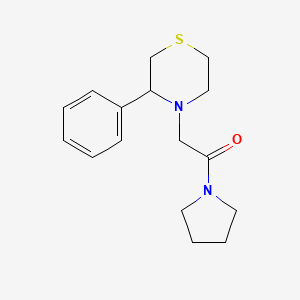
![2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide](/img/structure/B7594316.png)
![Cyclohex-3-en-1-yl-[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7594318.png)
![[2-[3-(Dimethylamino)phenyl]pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7594326.png)
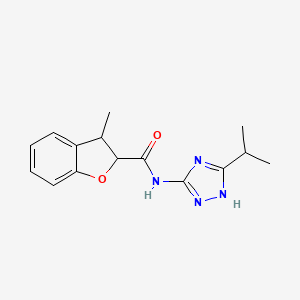
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone](/img/structure/B7594351.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-(oxolan-2-yl)methanone](/img/structure/B7594359.png)
![1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea](/img/structure/B7594360.png)
![3-[(1-Cyclopropyltetrazol-5-yl)methylsulfanyl]-1-(3-fluorophenyl)piperidin-2-one](/img/structure/B7594367.png)
